An In-Depth Technical Guide to Benzyl 2,2-dimethyl-3-oxopropanoate
An In-Depth Technical Guide to Benzyl 2,2-dimethyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 97518-80-4, is a multifaceted organic compound that serves as a valuable intermediate in synthetic chemistry. As a β-keto ester, it possesses key structural features that make it a versatile building block, particularly in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Benzyl 2,2-dimethyl-3-oxopropanoate is a β-keto ester characterized by a benzyl ester functional group and a ketone. A notable feature of this molecule is the presence of two methyl groups on the α-carbon, which significantly influences its reactivity.
Table 1: Physicochemical Properties of Benzyl 2,2-dimethyl-3-oxopropanoate
| Property | Value | Source |
| CAS Number | 97518-80-4 | N/A |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid | General knowledge of similar compounds |
| Boiling Point | Not publicly available | N/A |
| Density | Not publicly available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. | General knowledge of similar compounds |
| Stability | Stable under recommended storage conditions.[1] | Combi-Blocks, Inc. Safety Data Sheet[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] | Combi-Blocks, Inc. Safety Data Sheet[1] |
Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate
While specific, detailed protocols for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate are not widely published, a plausible and efficient method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This approach is a well-established strategy for the preparation of β-keto esters.
The synthesis can be envisioned as a two-step process:
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Acylation of Meldrum's acid: Meldrum's acid is first acylated with an appropriate derivative of 2,2-dimethylpropanoic acid.
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Alcoholysis: The resulting acyl-Meldrum's acid derivative is then reacted with benzyl alcohol to yield the desired product.
Below is a representative, detailed experimental protocol based on established methodologies for the synthesis of β-keto esters from Meldrum's acid.
Representative Experimental Protocol: Synthesis via Meldrum's Acid
Step 1: Acylation of Meldrum's Acid
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add pyridine (2.2 eq) to the solution.
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Slowly add a solution of 2,2-dimethylpropanoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding 1 M HCl.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x ).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid derivative.
Step 2: Benzyl Alcoholysis
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Dissolve the crude acyl-Meldrum's acid derivative from Step 1 in toluene.
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Add benzyl alcohol (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl 2,2-dimethyl-3-oxopropanoate.
Reactivity and Mechanistic Considerations
The reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate is largely dictated by its β-keto ester functionality and the absence of α-hydrogens.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Benzyl 2,2-dimethyl-3-oxopropanoate can exist in equilibrium with its enol tautomer. The equilibrium position is influenced by the solvent and temperature. The enol form is stabilized by intramolecular hydrogen bonding.
Figure 1: Keto-enol tautomerism of Benzyl 2,2-dimethyl-3-oxopropanoate.
Reactivity at the Carbonyl Groups
The two carbonyl groups (ketone and ester) are the primary sites for nucleophilic attack. The relative reactivity of these groups can be influenced by steric and electronic factors. The ketone carbonyl is generally more electrophilic than the ester carbonyl.
Absence of α-Hydrogens
A key feature of Benzyl 2,2-dimethyl-3-oxopropanoate is the lack of acidic protons on the α-carbon. This prevents it from forming an enolate at this position, and therefore, it cannot act as a nucleophile in typical base-catalyzed condensation reactions such as the Aldol or Claisen condensations. This property makes it a useful building block when selective reactions at other positions are desired.
Applications in Drug Development
β-Keto esters are widely recognized as versatile intermediates in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. Their ability to participate in a variety of chemical transformations makes them valuable synthons for the construction of complex molecular architectures.
While specific examples of the direct use of Benzyl 2,2-dimethyl-3-oxopropanoate in publicly disclosed drug development campaigns are scarce, its structural motifs are relevant to medicinal chemistry. As an α,α-disubstituted β-keto ester, it can be used to introduce a gem-dimethyl group adjacent to a carbonyl, a common feature in various bioactive compounds that can enhance metabolic stability and modulate conformational properties.
The general utility of β-keto esters in medicinal chemistry includes their use in the synthesis of:
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Heterocyclic compounds: β-Keto esters are key precursors for the synthesis of various heterocycles such as pyrimidines, pyridines, and pyrazoles, which are privileged scaffolds in drug discovery.
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Carbocyclic systems: They can be employed in annulation reactions to construct carbocyclic rings.
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Asymmetric synthesis: Chiral β-keto esters are valuable starting materials for the enantioselective synthesis of complex molecules.
The benzyl ester group in Benzyl 2,2-dimethyl-3-oxopropanoate can also serve as a protecting group for the carboxylic acid functionality, which can be readily removed by hydrogenolysis under mild conditions.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, and a multiplet for the five aromatic protons of the phenyl group. The aldehydic proton would appear as a singlet at a characteristic downfield shift.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ketone and ester, the quaternary α-carbon, the methyl carbons, the benzylic carbon, and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester, as well as C-O stretching and aromatic C-H stretching.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the benzyloxycarbonyl group, and other characteristic fragments.
Safety and Handling
Benzyl 2,2-dimethyl-3-oxopropanoate should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | N/A |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |
Note: The hazard and precautionary statements are based on the globally harmonized system (GHS) and may vary by jurisdiction. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. Its unique structural feature of being an α,α-disubstituted β-keto ester imparts a distinct reactivity profile that can be strategically exploited in the design and synthesis of complex target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and professionals in drug development.
References
- Combi-Blocks, Inc. (2023).
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of. beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
- Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1612.

Molecular Weight 130.14 g/mol 192.21 g/mol 220.26 g/mol pKa of α-H ~11 (in water)~11Not applicable (no α-H)Enol Content ~8% (in neat liquid)~10-15% (in CDCl₃)Expected to be very lowKey ¹H NMR Signals (CDCl₃) α-CH₂ (~3.4 ppm), CH₃ (acetyl, ~2.2 ppm), OCH₂CH₃ (~4.2, 1.3 ppm)α-CH₂ (~3.6 ppm), CH₃ (acetyl, ~2.2 ppm), OCH₂Ph (~5.2 ppm), Ar-H (~7.3 ppm)α-C(CH₃)₂ (~1.4 ppm), CH₃ (acyl, ~2.2 ppm), OCH₂Ph (~5.2 ppm), Ar-H (~7.3 ppm)Key ¹³C NMR Signals (CDCl₃) C=O (keto, ~202 ppm), C=O (ester, ~167 ppm), α-C (~50 ppm)C=O (keto, ~201 ppm), C=O (ester, ~167 ppm), α-C (~50 ppm)C=O (keto, ~207 ppm), C=O (ester, ~173 ppm), α-C (quaternary, ~55 ppm)Key IR Absorptions (cm⁻¹) C=O (keto, ~1715), C=O (ester, ~1740)C=O (keto, ~1715), C=O (ester, ~1735)C=O (keto, ~1710), C=O (ester, ~1730)
